molecular formula C15H21FN2O B4284283 N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide

N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide

Cat. No. B4284283
M. Wt: 264.34 g/mol
InChI Key: QHQLUVUFCQOICW-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide, also known as FMPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMPD belongs to the class of piperidinecarboxamide compounds and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide is not fully understood. However, it is believed that N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide acts as a selective antagonist of the sigma-1 receptor, which is involved in the regulation of various physiological processes, such as calcium homeostasis, oxidative stress, and neuroprotection. By blocking the sigma-1 receptor, N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide may modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide can also inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models. Additionally, N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise modulation of the receptor's activity without affecting other neurotransmitter systems. However, one limitation of N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide. One area of interest is the development of N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide analogs with improved pharmacokinetic properties, such as better solubility and bioavailability. Another area of interest is the investigation of N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide's potential in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide and its effects on other neurotransmitter systems.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit antinociceptive, antidepressant, and anxiolytic effects in animal models. N-(3-fluoro-4-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide has also been shown to have potential in the treatment of neuropathic pain, as it can inhibit the activation of microglia and astrocytes in the spinal cord.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2,6-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-10-7-8-13(9-14(10)16)17-15(19)18-11(2)5-4-6-12(18)3/h7-9,11-12H,4-6H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQLUVUFCQOICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2=CC(=C(C=C2)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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